molecular formula C23H22N4O3 B2809681 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one CAS No. 1207056-87-8

2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B2809681
CAS No.: 1207056-87-8
M. Wt: 402.454
InChI Key: ULJQJCJOADFVHG-UHFFFAOYSA-N
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Description

2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. This compound features a unique structure combining a pyridazinone core with an oxadiazole ring and substituted phenyl groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Substitution on the Phenyl Ring: : The isopropoxy group is introduced via nucleophilic substitution reactions, often using isopropyl alcohol in the presence of a base like potassium carbonate (K₂CO₃).

  • Coupling Reactions: : The oxadiazole intermediate is then coupled with a pyridazinone derivative. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the pyridazinone core, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Bases: K₂CO₃, NaOH

    Coupling Agents: DCC, EDC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The presence of the oxadiazole and pyridazinone moieties suggests possible applications in drug design, particularly as anti-inflammatory, antimicrobial, or anticancer agents.

Medicine

In medicine, research focuses on the compound’s therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs. Studies may explore its efficacy and safety in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions, while the pyridazinone core may interact with active sites through coordination or covalent bonding. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one
  • 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

6-(4-methylphenyl)-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15(2)29-19-10-8-18(9-11-19)23-24-21(30-26-23)14-27-22(28)13-12-20(25-27)17-6-4-16(3)5-7-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQJCJOADFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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